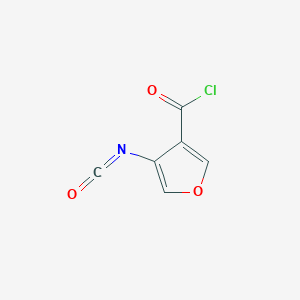
4-Isocyanatofuran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanatofuran-3-carbonyl chloride: is an organic compound with the molecular formula C₆H₂ClNO₃ and a molecular weight of 171.54 g/mol . This compound is characterized by the presence of both an isocyanate group (-NCO) and a carbonyl chloride group (-COCl) attached to a furan ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatofuran-3-carbonyl chloride typically involves the reaction of furan derivatives with appropriate reagents to introduce the isocyanate and carbonyl chloride functional groups. One common method involves the use of furan-3-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The resulting furan-3-carbonyl chloride is then reacted with phosgene (COCl₂) to introduce the isocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatofuran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The carbonyl chloride group can undergo addition reactions with water to form carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the carbonyl chloride group to form carboxylic acids.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the reaction with water.
Scientific Research Applications
Chemistry: 4-Isocyanatofuran-3-carbonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and polymers .
Medicine: Its reactivity with nucleophiles makes it useful for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it valuable in material science .
Mechanism of Action
The mechanism of action of 4-Isocyanatofuran-3-carbonyl chloride involves the reactivity of its isocyanate and carbonyl chloride functional groups. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The carbonyl chloride group can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical reactions .
Molecular Targets and Pathways: The compound targets nucleophilic sites on biomolecules and synthetic substrates. The formation of stable covalent bonds with these targets leads to the modification of their chemical and physical properties .
Comparison with Similar Compounds
Furan-3-carbonyl chloride: Similar structure but lacks the isocyanate group.
4-Isocyanatofuran: Similar structure but lacks the carbonyl chloride group.
Uniqueness: 4-Isocyanatofuran-3-carbonyl chloride is unique due to the presence of both isocyanate and carbonyl chloride functional groups on a furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and material science .
Properties
CAS No. |
80761-37-1 |
|---|---|
Molecular Formula |
C6H2ClNO3 |
Molecular Weight |
171.54 g/mol |
IUPAC Name |
4-isocyanatofuran-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClNO3/c7-6(10)4-1-11-2-5(4)8-3-9/h1-2H |
InChI Key |
UQUBWXLTISIEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)N=C=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


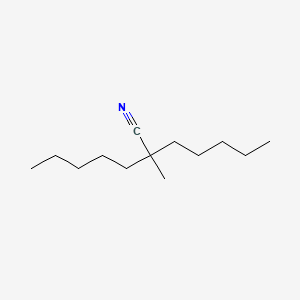
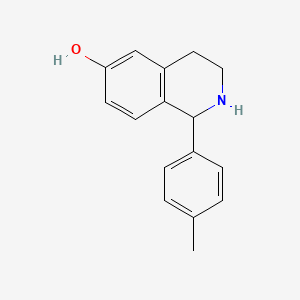
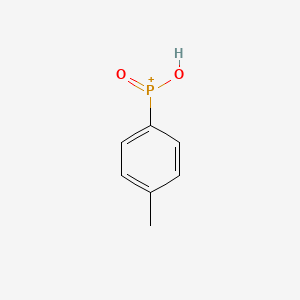
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
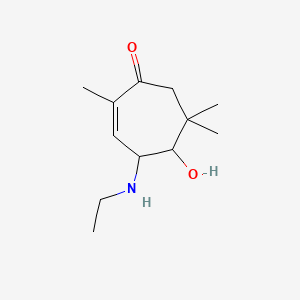
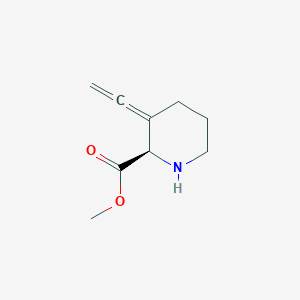
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
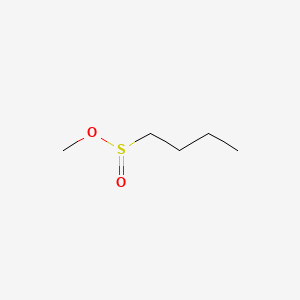
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

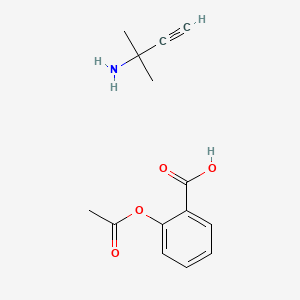
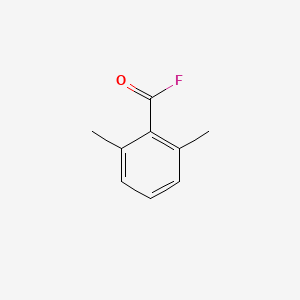
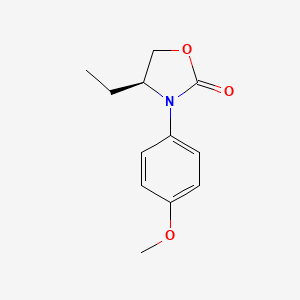
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
